molecular formula C8H9N3 B3384800 5-Methylimidazo[1,2-a]pyridin-6-amine CAS No. 573764-90-6

5-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B3384800
CAS No.: 573764-90-6
M. Wt: 147.18 g/mol
InChI Key: JTGICNYXZXTBJK-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C8H9N3. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine derivatives with aldehydes and ketones under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Medicinal Chemistry

5-Methylimidazo[1,2-a]pyridin-6-amine serves as a scaffold for developing new drugs targeting various diseases, particularly cancer and infectious diseases.

  • Anticancer Activity : Research has shown that derivatives of this compound can inhibit key signaling pathways involved in tumorigenesis. For instance, studies have identified its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial for cancer cell proliferation and survival. Compounds derived from this compound have demonstrated submicromolar inhibitory activity against various tumor cell lines, indicating their potential as lead compounds in cancer therapy .
  • Antimicrobial Properties : It has been investigated for its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Some derivatives have shown promising minimum inhibitory concentrations (MICs), suggesting their viability as anti-TB agents .

Biological Research

The compound is utilized in studies involving enzyme inhibitors and receptor modulators. Its interactions with biological targets can modulate cellular pathways related to cell proliferation and apoptosis.

Case Study: PI3K Inhibition

A recent study focused on synthesizing new derivatives of this compound aimed at enhancing its inhibitory effects on PI3Kα. The most potent derivative exhibited an IC50_{50} value of 1.94 nM against HCC827 cells, demonstrating significant promise for further development as a targeted cancer therapy .

Material Science

In addition to its biological applications, this compound is employed in the production of materials with specific electronic and optical properties. Its unique chemical structure allows it to function as a building block for synthesizing more complex heterocyclic compounds used in advanced materials .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylimidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

5-Methylimidazo[1,2-a]pyridin-6-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This article synthesizes findings from recent research to provide an overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉N₃
  • InChI Key : JTGICNYXZXTBJK-UHFFFAOYSA-N

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values for certain derivatives are reported as low as 0.07 μM against MDR-TB strains .
  • Anticancer Properties : Recent studies indicate that this compound may possess antiproliferative effects against cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated IC₅₀ values in the nanomolar range against specific cancer cells .
  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. Some derivatives exhibited IC₅₀ values ranging from 0.2 to 50 μM .

Structure-Activity Relationship (SAR)

The SAR studies of this compound highlight the importance of various substituents on the imidazo ring in modulating biological activity. Key findings include:

  • Positioning of Substituents : Modifications at the C2 and C6 positions of the imidazo ring significantly affect potency. For example, introducing a chloro group at C6 has been associated with enhanced anti-TB activity and metabolic stability in liver microsomes .
  • Lipophilicity and Stability : Compounds with lower lipophilicity tend to exhibit better metabolic stability and bioavailability. For instance, a derivative with reduced lipophilicity showed a half-life of approximately 36.3 hours upon oral administration .

Case Studies

Several case studies illustrate the compound's potential in drug development:

  • Anti-Tuberculosis Research : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for anti-TB activity. The most potent compounds were those with specific substitutions that enhanced their interaction with target enzymes in Mycobacterium tuberculosis .
  • Cancer Cell Line Studies : In vitro evaluations revealed that certain derivatives had significant antiproliferative effects on lung cancer cell lines (HCC827), with IC₅₀ values around 0.09 μM, indicating their potential as anticancer agents .
  • Neuroprotective Studies : Research into cholinesterase inhibition revealed promising results for cognitive enhancement and neuroprotection, suggesting possible applications in treating Alzheimer's disease and other neurodegenerative disorders .

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGICNYXZXTBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285770
Record name 5-Methylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573764-90-6
Record name 5-Methylimidazo[1,2-a]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573764-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylimidazo[1,2-a]pyridin-6-amine
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Synthesis routes and methods

Procedure details

2-Methyl-3-nitro-6-amino pyridine (63 mg, 0.41 mmol) was suspended in 1,3 mL EtOH containing 0.3 mL conc. HCl. 2-Bromo-1,1-dimethoxy-ethane (73 μL, 0.62 mmol) was added and the resulting mixture was refluxed for 8 h, at which point additional 2-bromo-1,1-dimethoxy-ethane (0.1 mL, 0.85 mmol) was added. The mixture was stirred at reflux overnight, cooled and diluted with CH2Cl2. The organics were washed with sat. NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. The residue was dissolved in 4 mL AcOH/EtOAc (1:1) and the resulting solution was heated to 75° C. Iron powder (46 mg, 0.82 mmol, 325 Mesh) was added and the mixture was stirred for 20 min. Additional iron powder (46 mg, 0.82 mmol, 325 Mesh) was added and stirring was continued for 30 min. The mixture was cooled to room tempearture and concentrated. The resulting residue was purified by silica gel silica gel flash chomatography with 20% MeOH in CH2Cl2 to give compound 843A (51 mg, 85%) as a yellow-brown solid. HPLC: 72% at 0.18 min and 28% at 0.27 min (retention time) (YMC S5 ODS-A column 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 mincontaining 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 147.85 [M+H]+.
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
73 μL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
46 mg
Type
catalyst
Reaction Step Six
Name
Quantity
46 mg
Type
catalyst
Reaction Step Seven
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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